molecular formula C8H9ClN2 B147414 (S)-2-Amino-2-phenylacetonitrile hydrochloride CAS No. 53941-45-0

(S)-2-Amino-2-phenylacetonitrile hydrochloride

Cat. No. B147414
CAS RN: 53941-45-0
M. Wt: 168.62 g/mol
InChI Key: OGSYCVCLXAFDNE-DDWIOCJRSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-8-chloro-4-phenyl-5,11-dihydro-6H-pyrido[2,3-a]carbazole-3-carbonitrile, involves multicomponent reactions with the use of l-proline as a promoter . While the synthesis of (S)-2-Amino-2-phenylacetonitrile hydrochloride is not explicitly described, it can be inferred that similar methods could be applied, potentially involving the use of amino acids as catalysts or promoters in the synthesis process.

Molecular Structure Analysis

The molecular structure of compounds similar to (S)-2-Amino-2-phenylacetonitrile hydrochloride has been studied using various spectroscopic techniques, including IR, 1H, and 13C NMR . These techniques would likely be applicable to the analysis of (S)-2-Amino-2-phenylacetonitrile hydrochloride as well, providing insights into its molecular structure and confirming its stereochemistry.

Chemical Reactions Analysis

The compounds studied in the papers undergo a variety of chemical reactions. For example, the reaction of 2-amino-2-thiazoline with phenylisothiocyanate leads to the formation of several products, including hydrogen sulfide and thiourea derivatives . Similarly, (S)-2-Amino-2-phenylacetonitrile hydrochloride could react with other chemicals, potentially leading to the formation of heterocyclic compounds or undergoing hydrolysis to produce related amine and acid derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds in the papers are characterized by their interactions with biological molecules, such as DNA, and their cytotoxic effects on various cell lines . The compound of interest, (S)-2-Amino-2-phenylacetonitrile hydrochloride, would also be expected to have specific physical properties, such as solubility in water due to its hydrochloride salt form, and chemical properties, including reactivity due to the amino and nitrile groups. These properties could influence its biological activity and potential applications in medicinal chemistry.

Scientific Research Applications

Disinfection Byproducts in Drinking Water

Phenylacetonitrile, closely related to the (S)-2-amino derivative, has been identified as a nitrogenous disinfection byproduct (N-DBP) derived from the chlorination of phenylalanine in drinking water. It's noted for its potential to deteriorate the aesthetic quality of drinking water due to its unpleasant odor, highlighting the need for further research on its formation and mitigation in water treatment processes (Xiao-yan Ma et al., 2016).

Stereoselective Synthesis

Another application involves the stereoselective quaternization of alpha-amino phenylacetonitriles, indicating the compound's utility in producing enantiomerically pure substances. This is crucial for the development of pharmaceuticals and research chemicals, providing a method to control stereoselectivity in chemical synthesis (J. L. Ruano et al., 2007).

Catalytic Efficiency in Arylacetonitrilase

Research into the enzymatic activity of arylacetonitrilase from Alcaligenes faecalis on arylacetonitriles, including phenylacetonitrile, sheds light on the molecular determinants of catalytic efficiency. Understanding these enzymatic processes is essential for biotechnological applications, such as biocatalysis and the biodegradation of nitrile compounds (Jung-Soo Kim et al., 2020).

High-Purity Synthesis for Medical Applications

The scalable synthesis of high-purity (R, R)-Dexmethylphenidate free base, utilizing phenylacetonitrile in its synthesis pathway, exemplifies the compound's importance in producing active pharmaceutical ingredients (APIs). This method is notable for its application in the industrial production of medications (Guan Wang et al., 2016).

Organic Synthesis Methods

The conversion of cyan to primary amine using phenylacetonitrile as an example demonstrates the compound's role in organic synthesis, particularly in the production of intermediates for pharmaceutical and chemical industries. This area of research is vital for developing new synthesis pathways and improving existing ones (Tang Wei-fang, 2013).

Safety And Hazards

The safety and hazards associated with a compound depend on its chemical properties. For example, Hydrochloric acid may be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future directions in the study of a compound depend on its potential applications and the current state of research. For instance, hydrogels, which can be synthesized from certain compounds, are being researched for their potential in treating oral and maxillofacial diseases .

properties

IUPAC Name

(2S)-2-amino-2-phenylacetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8H,10H2;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSYCVCLXAFDNE-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-2-phenylacetonitrile hydrochloride

CAS RN

53941-45-0
Record name 2-amino-2-phenylacetonitrile hydrochloride
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